molecular formula C17H20N2O3S B5213443 N~1~-ethyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-ethyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B5213443
M. Wt: 332.4 g/mol
InChI Key: LEAYRGPQANKGBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-ethyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as EMGP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EMGP is a member of the sulfonylurea class of drugs, which are commonly used in the treatment of type 2 diabetes. However, EMGP has been found to have a range of potential applications beyond its use as a diabetes medication.

Scientific Research Applications

EMGP has been studied for its potential therapeutic applications in a range of diseases, including cancer, neurodegenerative disorders, and inflammation. In cancer research, EMGP has been found to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. EMGP has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, EMGP has been found to have anti-inflammatory effects, making it a potential treatment for conditions such as rheumatoid arthritis.

Mechanism of Action

The mechanism of action of EMGP is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways involved in cell growth and survival. EMGP has been found to inhibit the activity of the enzyme protein kinase B (AKT), which is involved in cell proliferation and survival. EMGP also inhibits the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
EMGP has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation and survival, the induction of apoptosis (programmed cell death), and the modulation of immune responses. EMGP has also been found to have antioxidant effects, which may contribute to its neuroprotective effects in neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of EMGP for lab experiments is its relatively low toxicity compared to other compounds with similar biological activity. This makes it a safer and more practical compound for use in in vitro and in vivo experiments. However, one limitation of EMGP is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on EMGP. One area of interest is the development of EMGP analogues with improved solubility and potency. Another area of interest is the investigation of EMGP's potential as a combination therapy with other drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully elucidate the mechanism of action of EMGP and its potential therapeutic applications in a range of disease states.

Synthesis Methods

The synthesis of EMGP involves several steps, including the reaction of N-ethylglycine with 4-methylbenzenesulfonyl chloride, followed by reaction with phenylisocyanate. The resulting compound is then treated with sodium hydroxide to produce EMGP. This synthesis method has been optimized through several modifications, including the use of alternative reagents and solvents, to improve yield and purity.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-methylanilino]-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-3-18-17(20)13-19(15-11-9-14(2)10-12-15)23(21,22)16-7-5-4-6-8-16/h4-12H,3,13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEAYRGPQANKGBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN(C1=CC=C(C=C1)C)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

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